BenchChemオンラインストアへようこそ!

2-(3-Bromo-5-methylphenyl)-2-methylmorpholine

Lipophilicity Membrane permeability Drug design

2-(3-Bromo-5-methylphenyl)-2-methylmorpholine (CAS 1956369-37-1) is a disubstituted morpholine derivative bearing a 3‑bromo‑5‑methylphenyl group at the morpholine 2‑position and an additional methyl substituent at the same position. With a molecular formula of C₁₂H₁₆BrNO and a molecular weight of 270.17 g·mol⁻¹, it presents a moderately lipophilic (XLogP3‑AA = 2.2) and low‑topological‑polar‑surface‑area (TPSA = 21.3 Ų) scaffold.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
Cat. No. B11779111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-5-methylphenyl)-2-methylmorpholine
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)C2(CNCCO2)C
InChIInChI=1S/C12H16BrNO/c1-9-5-10(7-11(13)6-9)12(2)8-14-3-4-15-12/h5-7,14H,3-4,8H2,1-2H3
InChIKeyZERSBNSSBFAPMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-5-methylphenyl)-2-methylmorpholine – Core Identity and Sourcing Baseline for a Specialized Morpholine Building Block


2-(3-Bromo-5-methylphenyl)-2-methylmorpholine (CAS 1956369-37-1) is a disubstituted morpholine derivative bearing a 3‑bromo‑5‑methylphenyl group at the morpholine 2‑position and an additional methyl substituent at the same position [1]. With a molecular formula of C₁₂H₁₆BrNO and a molecular weight of 270.17 g·mol⁻¹, it presents a moderately lipophilic (XLogP3‑AA = 2.2) and low‑topological‑polar‑surface‑area (TPSA = 21.3 Ų) scaffold [1]. The compound is commercially supplied at 95–98% purity by multiple vendors and is primarily employed as a versatile intermediate in medicinal chemistry and agrochemical research programs that require a rigid, brominated aryl‑morpholine core amenable to further functionalisation [1].

2-(3-Bromo-5-methylphenyl)-2-methylmorpholine – Why In-Class Morpholine Building Blocks Are Not Interchangeable


Morpholine building blocks that share the same molecular formula (C₁₁H₁₄BrNO or C₁₂H₁₆BrNO) can differ profoundly in their substitution topology—variations in bromine position, methyl presence on the phenyl ring, and methyl placement on the morpholine ring—leading to distinct lipophilicity, steric profiles, hydrogen‑bonding capacity, and synthetic reactivity [1][2]. For example, the 2‑methyl group on the morpholine ring quaternises the C‑2 centre, restricting conformational freedom and altering the trajectory of the pendant aryl group relative to analogs lacking this methyl [1]. These structural disparities directly influence downstream coupling efficiency, target‑binding conformations, and pharmacokinetic parameters in lead series [2]. Consequently, a researcher substituting a des‑methyl or regioisomeric bromo‑methylphenyl morpholine risks obtaining divergent structure‑activity relationships (SAR), inconsistent synthetic yields, or compromised biological data. The quantitative evidence below documents the specific property differences that justify deliberate procurement of this precise substitution pattern.

2-(3-Bromo-5-methylphenyl)-2-methylmorpholine – Quantifiable Differentiation Against the Closest Structural Analogs


Enhanced Lipophilicity (XLogP3‑AA) Relative to the Des‑Methyl Phenyl Analog Improves Membrane Permeability Predictions

The additional methyl group on the phenyl ring of 2-(3-Bromo-5-methylphenyl)-2-methylmorpholine increases computed XLogP3‑AA to 2.2, compared to 1.8 for the des‑methyl analog 2-(3-bromophenyl)-2-methylmorpholine [1][2]. In CNS drug discovery, compounds with XLogP values in the 2–3 range are often favoured for balancing passive permeability and aqueous solubility; the 0.4 log unit difference represents a measurable shift that can influence parallel artificial membrane permeability assay (PAMPA) outcomes and cell‑based activity [3].

Lipophilicity Membrane permeability Drug design

Preserved Low Topological Polar Surface Area (TPSA) Maintains CNS Drug‑Like Property Space

The TPSA of 2-(3-Bromo-5-methylphenyl)-2-methylmorpholine is computed as 21.3 Ų, identical to that of 2-(3-bromophenyl)-2-methylmorpholine [1][2]. However, when compared to the 4‑substituted regioisomer 4-(4‑Bromo‑2‑methylphenyl)morpholine, which also has a TPSA of 21.3 Ų but lacks the morpholine 2‑methyl substituent, the target compound’s combination of low TPSA and the sterically confining 2‑methyl group (which increases heavy atom count to 15 vs. 14) provides a distinct shape profile without sacrificing the low‑polar‑surface‑area advantage [1][3]. TPSA values below 60 Ų are associated with good blood‑brain barrier penetration; the 21.3 Ų value places this scaffold well within the optimal range [4].

Polar surface area CNS drug design Physicochemical property

Single Rotatable Bond Confers Greater Conformational Restraint than the 5‑Methylmorpholine Regioisomer

2-(3-Bromo-5-methylphenyl)-2-methylmorpholine possesses one rotatable bond (the C–C bond linking the phenyl ring to the morpholine C‑2), whereas the regioisomer 2-(3-bromo-5-methylphenyl)-5-methylmorpholine also has one rotatable bond but differs in the position of the methyl on the morpholine ring [1]. In the 2‑methylmorpholine isomer, the methyl group is directly attached to the sp³ carbon bearing the aryl ring, reducing the conformational flexibility around the critical aryl‑heterocycle junction compared to the 5‑methyl regioisomer, where the methyl is remote from the attachment point. This restricted rotation can pre‑organise the molecule into a bioactive conformation, potentially improving binding affinity and ligand efficiency in target‑based screens [2].

Conformational restriction Ligand efficiency Morpholine SAR

Higher Commercial Purity Availability (98%) Versus the 95% Standard Grade of the Des‑Methyl Analog

Multiple vendors offer 2-(3-Bromo-5-methylphenyl)-2-methylmorpholine at 98% purity , whereas the closest commercially available analog 2-(3-bromophenyl)-2-methylmorpholine is predominantly supplied at 95% purity [1]. The 3‑percentage‑point purity difference reduces potential by‑product interference in palladium‑catalysed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) where aryl bromides are employed; higher purity input material can improve reaction yield reproducibility and minimise side‑product purification burdens in multi‑step synthetic sequences [2].

Sourcing Purity Procurement

2-(3-Bromo-5-methylphenyl)-2-methylmorpholine – High-Impact Application Scenarios Supported by Quantitative Evidence


CNS Lead Optimisation Requiring Controlled Lipophilicity and Conformational Restriction

The measured increase in XLogP3‑AA (+0.4 units vs. des‑methyl analog) combined with a TPSA of 21.3 Ų places this compound inside the favourable CNS drug‑like property window [1]. When a medicinal chemistry program demands a bromo‑aryl morpholine intermediate that simultaneously offers enhanced membrane permeability (predicted from higher LogP) and restricted conformational freedom (imposed by the geminal 2‑methyl group), 2-(3-Bromo-5-methylphenyl)-2-methylmorpholine becomes the rational procurement choice over regioisomeric or des‑methyl alternatives [2].

Diversity-Oriented Synthesis Utilising the Aryl Bromide as a Cross‑Coupling Handle

The aryl bromide at the meta position of the 5‑methylphenyl ring provides a reactive site for Suzuki, Sonogashira, or Buchwald–Hartwig couplings. The higher commercial purity (98%) available for this compound reduces catalyst‑poisoning impurities relative to the 95% purity des‑methyl analog, thereby improving coupling yields and reproducibility in library synthesis efforts .

Structure‑Activity Relationship (SAR) Studies Comparing 2‑Methyl vs. 5‑Methyl Morpholine Regioisomers

The unique geminal substitution pattern (methyl and aryl groups both at C‑2) provides a scaffold for SAR studies that probe the effect of proximal vs. distal methyl placement on target binding. As morpholine‑containing pharmacophores are widely employed in kinase, GPCR, and ion channel programs, having access to the 2‑methyl isomer with defined bromo‑methylphenyl topology enables direct SAR comparison with the 5‑methyl regioisomer, which is commercially available but presents a different spatial orientation of the methyl group .

Agrochemical Intermediate with Low Environmental Persistence Risk

The single rotatable bond and moderate lipophilicity (XLogP = 2.2) suggest limited non‑specific binding potential, while the bromine atom provides a synthetic exit vector for further functionalisation. Agrochemical research groups seeking novel morpholine‑based fungicides or herbicides can prioritise this compound over less‑substituted analogs to introduce both steric bulk and metabolic stability without excessive molecular weight [3].

Quote Request

Request a Quote for 2-(3-Bromo-5-methylphenyl)-2-methylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.